Cas no 717-01-1 (Ethyl 3-hydroxy-4-nitrobenzoate)

Ethyl 3-hydroxy-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-hydroxy-4-nitrobenzoate
- 3-HYDROXY-4-NITRO-BENZOIC ACID ETHYL ESTER
- 3-Hydroxy-4-nitro-benzoesaeure-aethylester
- 4-Nitro-3-hydroxy-benzoesaeure-aethylester
- 5-Ethoxycarbonyl-2-nitrophenol
- AG-G-81276
- AK-89656
- ANW-60579
- AS01267
- CTK2H5554
- ethyl 3-hydroxy-4-nitro-benzoate
- SureCN460048
- SCHEMBL460048
- MFCD06204637
- DTXSID20509782
- AKOS016003336
- 3- hydroxy-4-nitrobenzoic acid ethyl ester
- 3-hydroxy-4-nitrobenzoic acid ethyl ester
- Ethyl3-hydroxy-4-nitrobenzoate
- AS-8435
- AKOS037629439
- CS-0094665
- VDARTPBFQUTSTO-UHFFFAOYSA-N
- FT-0764438
- 717-01-1
- 3-Hydroxy-4-nitro-benzoic Acid Ethyl Ester; 3-Hydroxy-4-nitrobenzoic Acid Ethyl Ester
- DB-074460
- ALBB-032709
-
- MDL: MFCD06204637
- Inchi: InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3
- InChI Key: VDARTPBFQUTSTO-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 211.04807
- Monoisotopic Mass: 211.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- PSA: 89.67
Ethyl 3-hydroxy-4-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019094688-5g |
Ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 95% | 5g |
$655.49 | 2023-09-01 | |
Alichem | A019094688-1g |
Ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 95% | 1g |
$228.96 | 2023-09-01 | |
TRC | E917985-10g |
Ethyl 3-Hydroxy-4-nitrobenzoate |
717-01-1 | 10g |
$ 643.00 | 2023-09-07 | ||
OTAVAchemicals | 6641954-1000MG |
ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 95% | 1g |
$252 | 2023-07-07 | |
A2B Chem LLC | AC67493-5g |
Ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 98 | 5g |
$75.00 | 2024-04-19 | |
A2B Chem LLC | AC67493-1g |
Ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 98 | 1g |
$55.00 | 2024-04-19 | |
eNovation Chemicals LLC | D522869-5g |
Ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 97% | 5g |
$441 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165305-1g |
Ethyl 3-hydroxy-4-nitrobenzoate |
717-01-1 | 98% | 1g |
¥504.00 | 2024-05-02 | |
TRC | E917985-25g |
Ethyl 3-Hydroxy-4-nitrobenzoate |
717-01-1 | 25g |
$ 1047.00 | 2023-09-07 | ||
TRC | E917985-25000mg |
Ethyl 3-Hydroxy-4-nitrobenzoate |
717-01-1 | 25g |
$1045.00 | 2023-05-18 |
Ethyl 3-hydroxy-4-nitrobenzoate Related Literature
-
Francesca Mastrotto,Stefano Salmaso,Yi Lin Lee,Cameron Alexander,Paolo Caliceti,Giuseppe Mantovani Polym. Chem. 2013 4 4375
-
2. The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoatesY. Iskander,R. Tewfik,S. Wasif J. Chem. Soc. B 1966 424
-
Fang-Sian Lin,Pragya Priyanka,Miao-Syuan Fan,Sureshraju Vegiraju,Jen-Shyang Ni,Yi-Ching Wu,Yi-Hsien Li,Gene-Hsiang Lee,Yamuna Ezhumalai,Ru-Jong Jeng,Ming-Chou Chen,Kuo-Chuan Ho J. Mater. Chem. C 2020 8 15322
Additional information on Ethyl 3-hydroxy-4-nitrobenzoate
Recent Advances in the Application of Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) in Chemical Biology and Pharmaceutical Research
Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) is a nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro and hydroxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents. The unique chemical properties of Ethyl 3-hydroxy-4-nitrobenzoate make it a valuable building block for the design of novel therapeutic compounds.
One of the most notable advancements in the application of Ethyl 3-hydroxy-4-nitrobenzoate is its role in the synthesis of nitroaromatic derivatives with enhanced biological activity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects against bacterial pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers utilized a combination of computational modeling and synthetic chemistry to optimize the structure of Ethyl 3-hydroxy-4-nitrobenzoate, resulting in derivatives with improved pharmacokinetic properties and reduced toxicity.
In addition to its antimicrobial potential, Ethyl 3-hydroxy-4-nitrobenzoate has been investigated for its anti-inflammatory properties. A recent study in *Bioorganic & Medicinal Chemistry Letters* highlighted its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. The study reported that Ethyl 3-hydroxy-4-nitrobenzoate derivatives effectively suppressed the production of pro-inflammatory cytokines in vitro, suggesting their potential as lead compounds for the treatment of chronic inflammatory diseases. These findings underscore the compound's versatility and its promise as a scaffold for drug development.
The synthesis and characterization of Ethyl 3-hydroxy-4-nitrobenzoate have also been the focus of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its structural properties and reactivity. A 2022 study in *Tetrahedron Letters* detailed a novel synthetic route for Ethyl 3-hydroxy-4-nitrobenzoate, which offers higher yields and improved scalability compared to traditional methods. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and efficiency.
Looking ahead, the potential applications of Ethyl 3-hydroxy-4-nitrobenzoate in targeted drug delivery systems are being explored. Preliminary studies suggest that its nitro group can be leveraged for the development of prodrugs that release active therapeutic agents in response to specific enzymatic activity. This approach could enhance the precision and efficacy of treatments for conditions such as cancer and infectious diseases. Researchers are also investigating the compound's role in photodynamic therapy, where its nitroaromatic structure may contribute to the generation of reactive oxygen species under light irradiation.
In conclusion, Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from antimicrobial and anti-inflammatory agents to potential uses in drug delivery and photodynamic therapy, highlight its importance as a versatile intermediate. Ongoing research efforts are expected to further expand its utility and uncover new therapeutic opportunities, solidifying its place in the future of drug discovery and development.
717-01-1 (Ethyl 3-hydroxy-4-nitrobenzoate) Related Products
- 19013-10-6(Ethyl 4-hydroxy-3-nitrobenzoate)
- 713-52-0(Methyl 3-hydroxy-4-nitrobenzoate)
- 5081-37-8(Methyl 3-methoxy-4-nitrobenzoate)
- 99-42-3(Methyl 4-hydroxy-3-nitrobenzoate)
- 10405-02-4(Trospium chloride)
- 2325175-30-0(Azocan-5-amine)
- 2287345-00-8(2-(7-bromo-4-methoxy-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol)
- 1341103-99-8(2-(3-bromofuran-2-yl)cyclohexan-1-ol)
- 1805206-97-6(Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-fluoropyridine-4-acetate)
- 1261875-06-2(4-Bromo-3-cyanobenzamide)


